Fosfestrol Sodium
Overview
Description
Mechanism of Action
Target of Action
Fosfestrol Sodium is an estrogen medication . It primarily targets the estrogen receptors , which are the biological targets of estrogens like estradiol . It is an agonist of these receptors .
Mode of Action
This compound acts as a prodrug of diethylstilbestrol . Its mechanism of action is due to its ability to slow down the growth and spread of prostate cancer in men by blocking the effects of testosterone, which can stimulate the growth of prostate cancer cells .
Biochemical Pathways
This compound affects the androgen signaling pathway . It alters the pituitary axis, adrenal secretion, and 5-alpha reductase activity . By blocking the effects of testosterone, it inhibits the growth of prostate cancer cells .
Pharmacokinetics
This compound is given by slow intravenous infusion once per day to once per week or by mouth once per day . It is administered at a dosage of 600 to 1200 mg/day by slow intravenous infusion over a period of 1 hour for a treatment duration of 5 to 10 days in men with prostate cancer . Following this, it is given at a dose of 300 mg/day for 10 to 20 days . Maintenance doses of this compound of 300 to 600 mg may be given four times per week .
Result of Action
The action of this compound results in a decrease in the growth and spread of prostate cancer cells . It can help to shrink tumors, relieve symptoms such as pain and difficulty urinating, and improve the overall quality of life for men with advanced prostate cancer .
Biochemical Analysis
Biochemical Properties
Fosfestrol Sodium plays a significant role in biochemical reactions by acting as an agonist of the estrogen receptor. This interaction is crucial for its therapeutic effects. Upon administration, this compound is converted into diethylstilbestrol, which then binds to estrogen receptors. This binding leads to the modulation of various biochemical pathways, including the inhibition of gonadotropin release from the pituitary gland. Additionally, this compound interacts with proteins such as sex hormone-binding globulin, which influences its bioavailability and activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways. Specifically, this compound influences the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the synthesis of DNA, RNA, and proteins. These changes are mediated through its interaction with estrogen receptors, leading to downstream effects on gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to diethylstilbestrol, which then binds to estrogen receptors. This binding triggers a cascade of molecular events, including the activation or inhibition of specific genes. This compound acts as an agonist of the estrogen receptor, leading to the suppression of testosterone levels in men. This suppression is achieved through the inhibition of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and gradual degradation, which influences its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, leading to sustained suppression of testosterone levels and continuous inhibition of prostate cancer cell proliferation. Prolonged exposure to this compound may also result in the development of resistance in some cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostate cancer cell growth without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including cardiovascular complications and thromboembolic events. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. Upon administration, it undergoes enzymatic conversion to diethylstilbestrol, which then exerts its effects on estrogen receptors. This conversion is facilitated by enzymes such as phosphatases. Additionally, this compound influences metabolic flux by altering the levels of various metabolites involved in estrogen signaling pathways. These changes in metabolic pathways contribute to its therapeutic efficacy and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is distributed throughout the body, with a particular affinity for prostate tissue. This compound is transported across cell membranes by estrogen transporters and binds to sex hormone-binding globulin, which regulates its bioavailability. This distribution pattern ensures that the compound reaches its target tissues and exerts its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with estrogen receptors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of this compound ensures that it can effectively modulate gene expression and cellular processes .
Preparation Methods
Fosfestrol Sodium is synthesized through a series of chemical reactions involving diethylstilbestrol and phosphoric acid. The synthetic route typically involves the esterification of diethylstilbestrol with phosphoric acid, resulting in the formation of diethylstilbestrol diphosphate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale esterification processes, followed by purification steps to isolate the pure compound .
Chemical Reactions Analysis
Fosfestrol Sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of diethylstilbestrol quinone, while reduction may yield diethylstilbestrol .
Scientific Research Applications
Fosfestrol Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of synthetic estrogens and their interactions with various reagents.
Biology: Researchers use this compound to study the effects of synthetic estrogens on cellular processes and gene expression.
Comparison with Similar Compounds
Fosfestrol Sodium is similar to other synthetic estrogens, such as diethylstilbestrol and ethinylestradiol. it is unique in its ability to act as a prodrug, being converted into the active form within the body. This property allows for more controlled and sustained release of the active compound, making it particularly effective in the treatment of prostate cancer . Other similar compounds include:
Diethylstilbestrol: A synthetic non-steroidal estrogen used in the treatment of menopausal and postmenopausal disorders, as well as prostate cancer.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives and hormone replacement therapy.
This compound’s unique prodrug nature and its specific application in prostate cancer treatment distinguish it from these other compounds .
Properties
IUPAC Name |
tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAXRQNRRXUMY-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963762 | |
Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4719-75-9 | |
Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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